![molecular formula C22H19N3O2 B12567214 2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 219557-35-4](/img/structure/B12567214.png)
2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. This particular compound features a methyl group attached to one of the bipyridine rings and a propyl chain linking it to an isoindole dione structure. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the coupling of pyridine derivatives in the presence of a catalyst. For example, the Suzuki coupling reaction can be used to link two pyridine rings, followed by functionalization to introduce the methyl group and the propyl chain .
The isoindole dione structure can be synthesized separately through a series of reactions, including cyclization and oxidation steps. The final step involves the coupling of the bipyridine and isoindole dione structures under specific reaction conditions, such as the use of a strong base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and reproducible production on a large scale .
化学反応の分析
Types of Reactions
2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
科学的研究の応用
作用機序
The mechanism of action of 2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The isoindole dione structure may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the methyl and propyl substituents.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole dione structure. These features enhance its ability to form stable complexes with metal ions and provide additional functional groups for chemical modification. This makes it a versatile compound for various applications in scientific research and industry .
特性
CAS番号 |
219557-35-4 |
|---|---|
分子式 |
C22H19N3O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O2/c1-15-8-10-23-19(13-15)20-14-16(9-11-24-20)5-4-12-25-21(26)17-6-2-3-7-18(17)22(25)27/h2-3,6-11,13-14H,4-5,12H2,1H3 |
InChIキー |
FRCYWXMISILKHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
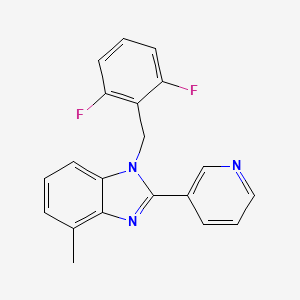
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

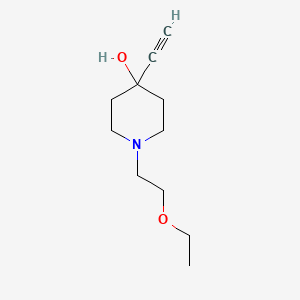

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
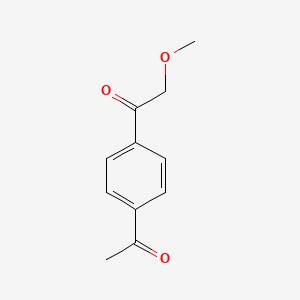



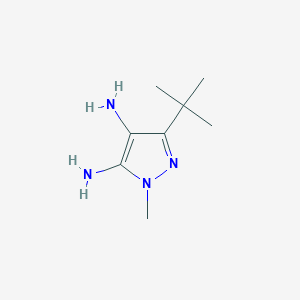
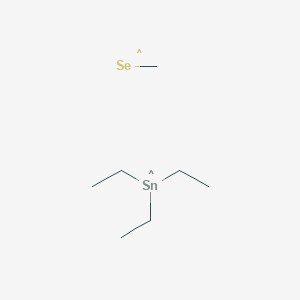
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
